N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide
Description
Properties
IUPAC Name |
N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)12-11(6-7-11)9-2-4-10(14)5-3-9/h2-5,14H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHYFGMJAOWQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CC1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide typically involves the reaction of 4-hydroxybenzaldehyde with cyclopropylamine to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired compound . The reaction conditions often include solvents like ethanol or methanol and may require refluxing to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of cyclopropylamine derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Anti-inflammatory Properties
N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The inhibition of COX enzymes leads to a reduction in the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .
Analgesic Effects
The compound has been investigated for its analgesic properties, particularly as a potential alternative to traditional analgesics like acetaminophen. Studies suggest that derivatives of this compound may retain analgesic efficacy while exhibiting reduced hepatotoxicity compared to conventional analgesics . This is particularly relevant given the growing concern over the safety profiles of widely used analgesics.
Acetylcholinesterase Inhibition
Recent studies have highlighted the potential of this compound as an acetylcholinesterase inhibitor. Acetylcholinesterase plays a vital role in neurotransmission by breaking down acetylcholine, and its inhibition can be beneficial in treating conditions like Alzheimer's disease. Compounds related to this compound have shown promising inhibition constants (Ki values) in nanomolar ranges, indicating their potential as therapeutic agents for neurodegenerative diseases .
Carbonic Anhydrase Inhibition
The compound has also been evaluated for its inhibitory effects on carbonic anhydrases (CAs), enzymes that are critical in various physiological processes, including respiration and acid-base balance. Inhibitors of CAs are valuable in treating conditions such as glaucoma and edema. Research indicates that certain derivatives of this compound exhibit significant inhibitory activity against different isoforms of carbonic anhydrases .
Synthesis and Characterization
The synthesis of this compound involves several steps that include the formation of cyclopropyl moieties and acetamide functionalities. Characterization techniques such as NMR spectroscopy and X-ray diffraction are commonly employed to confirm the structure and purity of synthesized compounds .
Summary of Findings
This compound presents a versatile scaffold for drug development with applications ranging from anti-inflammatory and analgesic treatments to enzyme inhibition for neurodegenerative diseases. Its structural modifications can lead to compounds with enhanced therapeutic profiles and reduced side effects.
| Application | Mechanism | Potential Benefits |
|---|---|---|
| Anti-inflammatory | COX enzyme inhibition | Reduced inflammation and pain |
| Analgesic | Similar efficacy to acetaminophen without hepatotoxicity | Safer pain management |
| Acetylcholinesterase Inhibition | Prevents breakdown of acetylcholine | Potential treatment for Alzheimer's disease |
| Carbonic Anhydrase Inhibition | Inhibits enzyme activity | Treatment for glaucoma and edema |
Mechanism of Action
The mechanism of action of N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide with structurally or functionally related compounds:
Pharmacological and Toxicological Insights
- Paracetamol : Unlike this compound, paracetamol lacks a cyclopropane ring. Its mechanism involves cyclooxygenase (COX) inhibition and interaction with the serotonergic system . The absence of cyclopropane in paracetamol may contribute to its rapid metabolism (hepatic glucuronidation/sulfation) and lower risk of bioactivation to toxic intermediates compared to cyclopropane-containing analogs.
- Cyclopropyl fentanyl: This synthetic opioid shares a cyclopropane-carboxamide scaffold but incorporates a piperidine-phenethyl backbone critical for μ-opioid receptor binding. By contrast, this compound lacks the piperidine moiety, suggesting divergent pharmacological targets.
- N-(4-Aminophenyl)-N-cyclopropylacetamide: The 4-aminophenyl group may enhance solubility or enable covalent interactions with biological targets, but its safety profile remains uncharacterized .
Biological Activity
N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H13NO2
- Molecular Weight : 191.23 g/mol
- IUPAC Name : this compound
The compound features a cyclopropyl group and a hydroxyphenyl substituent, which contribute to its unique chemical behavior and potential biological activity.
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:
- Enzyme Modulation : The hydroxyphenyl group may interact with enzymes, potentially inhibiting their activity or altering their signaling pathways.
- Receptor Binding : The structural arrangement allows for binding to specific receptors, which can modulate physiological responses.
Analgesic Properties
Research indicates that compounds similar to this compound exhibit analgesic effects. For example, studies on related compounds have shown that they can activate the endogenous cannabinoid system and modulate pain pathways through receptor interactions .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been investigated for its potential to inhibit bacterial growth, although specific data on this compound remains limited .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
Synthesis and Research Applications
The synthesis of this compound typically involves the reaction of 4-hydroxybenzaldehyde with cyclopropylamine, followed by reduction processes. This compound serves as a building block in medicinal chemistry, particularly in the development of new therapeutic agents.
Q & A
Basic: What are the recommended synthesis methods for N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide, and what critical parameters must be controlled during its preparation?
Answer:
The synthesis of cyclopropane-containing acetamides typically involves multi-step reactions. For example, similar compounds are synthesized via:
- Cyclopropanation : Introducing the cyclopropane ring through reactions like [2+1] cycloadditions using diazo compounds or transition metal catalysts.
- Amide coupling : Reacting cyclopropane-containing amines with activated carboxylic acid derivatives (e.g., acid chlorides) under controlled conditions .
Critical parameters include:
- Temperature : Excessive heat may lead to ring-opening of the cyclopropane moiety.
- Solvent choice : Polar aprotic solvents (e.g., DMF) are often used to stabilize intermediates.
- Reaction time : Prolonged reaction times can result in side products like hydrolyzed or oxidized derivatives .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Answer:
Based on GHS classifications for structurally related acetamides:
- Hazard identification : Potential acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) .
- PPE recommendations :
- Storage : Store in airtight containers at -20°C to prevent degradation .
Advanced: How does the introduction of a cyclopropane ring into the acetamide scaffold influence its physicochemical properties and receptor binding compared to N-(4-hydroxyphenyl)acetamide (paracetamol)?
Answer:
The cyclopropane ring introduces:
- Steric effects : The rigid three-membered ring may restrict conformational flexibility, potentially altering binding to targets like cyclooxygenase (COX) enzymes.
- Electronic effects : The strained ring can polarize adjacent bonds, modifying electron density at the acetamide group.
- Lipophilicity : Increased logP values compared to paracetamol, enhancing membrane permeability but potentially reducing solubility .
For example, cyclopropane derivatives of paracetamol analogs have shown enhanced analgesic activity in rodent models, likely due to improved CNS penetration .
Advanced: What analytical techniques are most effective for resolving structural ambiguities or impurities in this compound synthesis?
Answer:
Key techniques include:
- NMR spectroscopy :
- 1H/13C NMR : Assigns cyclopropane proton resonances (δ ~0.5–2.0 ppm) and confirms acetamide NH coupling.
- 2D experiments (COSY, HSQC) : Resolve overlapping signals in complex mixtures .
- Mass spectrometry (HRMS) : Detects molecular ion peaks (e.g., [M+H]+) and fragments to verify cyclopropane integrity.
- X-ray crystallography : Provides definitive proof of stereochemistry for crystalline intermediates .
For impurity profiling, HPLC-MS with UV detection (λmax ~255 nm) is recommended to identify by-products like hydrolyzed cyclopropane derivatives .
Advanced: How can researchers address discrepancies in reported biological activity data for cyclopropane-containing acetamide derivatives across different studies?
Answer:
Discrepancies often arise from:
- Variability in assay conditions : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility.
- Structural confirmation : Re-characterize compounds using NMR and elemental analysis to rule out degradation or synthesis errors .
- Metabolic stability : Assess hepatic microsomal stability to differentiate intrinsic activity from metabolic artifacts .
For example, conflicting COX-2 inhibition data may reflect differences in enzyme sources (human recombinant vs. tissue-derived) or assay buffers .
Advanced: What computational modeling approaches are suitable for predicting the reactivity and stability of the cyclopropane ring in this compound?
Answer:
- DFT calculations : Predict bond dissociation energies (BDEs) to assess ring-opening tendencies under acidic/basic conditions.
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., COX enzymes) to guide SAR studies.
- QSPR models : Correlate cyclopropane substituents with experimental stability data to optimize synthetic routes .
These methods help prioritize synthetic targets with balanced stability and bioactivity .
Basic: What are the primary degradation pathways of this compound under physiological conditions, and how can they be mitigated?
Answer:
Degradation pathways include:
- Hydrolysis : Ring-opening of cyclopropane in acidic environments (e.g., gastric fluid).
- Oxidation : CYP450-mediated hydroxylation of the aromatic ring.
Mitigation strategies:
- Prodrug design : Mask the cyclopropane with ester or carbonate groups.
- Formulation : Use enteric coatings to bypass gastric degradation .
Advanced: How can researchers validate the selectivity of this compound for specific biological targets (e.g., COX-2) in complex matrices?
Answer:
- Competitive binding assays : Use fluorescent probes (e.g., ANS for COX-2) to quantify displacement.
- Kinetic studies : Measure IC50 shifts in the presence of competing substrates.
- Proteomics : Perform pull-down assays with biotinylated derivatives to identify off-target interactions .
Cross-validation with knockout cell lines (e.g., COX-1/COX-2 null) further confirms selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
